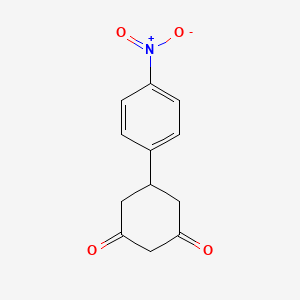

5-(4-Nitrophenyl)cyclohexane-1,3-dione

描述

属性

IUPAC Name |

5-(4-nitrophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-11-5-9(6-12(15)7-11)8-1-3-10(4-2-8)13(16)17/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMGHIOOSOQCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344960 | |

| Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-75-4 | |

| Record name | 5-(4-nitrophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 5 4 Nitrophenyl Cyclohexane 1,3 Dione and Its Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing 5-arylcyclohexane-1,3-diones often involve multi-step procedures. A typical route includes the condensation of a benzaldehyde (B42025) derivative with a malonic acid ester to form a benzylidenemalonate derivative. This intermediate is then condensed with an acetoacetic acid ester to yield the final 5-(substituted phenyl)cyclohexane-1,3-dione product. google.com

The primary synthesis of 5-arylcyclohexane-1,3-diones, including the 4-nitro-substituted variant, commonly employs Michael addition reactions. researchgate.net This reaction involves the addition of a nucleophilic enolate ion donor to an α,β-unsaturated carbonyl acceptor. studycorgi.com For instance, the synthesis of related cyclohexane-1,3-dione derivatives can be achieved by reacting dimedone with chalcones (α,β-unsaturated ketones). researchgate.net

A general procedure involves the reaction of an appropriate benzaldehyde, such as 4-nitrobenzaldehyde (B150856), with a source of active methylene (B1212753) groups, like malononitrile, and a cyclic 1,3-dione in a suitable solvent, often under reflux with a basic catalyst. nih.gov

Table 1: Reagents in Conventional Synthesis of Cyclohexane-1,3-dione Analogues nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent |

|---|---|---|---|---|

| 1,4-Cyclohexanedione | Malononitrile | Benzaldehyde | Triethylamine | Ethanol (B145695) |

| 1,4-Cyclohexanedione | Malononitrile | 2-Chlorobenzaldehyde | Triethylamine | Ethanol |

| 1,4-Cyclohexanedione | Malononitrile | 4-Methoxybenzaldehyde | Triethylamine | Ethanol |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. The choice of base is a critical parameter. While reactions may not proceed in the absence of a base, various bases such as KOH, NaHCO3, K2CO3, Cs2CO3, DABCO, DMAP, Et3N, and DBU have been shown to catalyze similar sequential reactions. ias.ac.in In studies on related sequential Michael addition/retro-Claisen condensations, DBU was identified as the most effective catalyst, providing the highest yields. ias.ac.in

Solvent selection and temperature also play significant roles. Reactions are often performed under reflux conditions to ensure completion. nih.gov For instance, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) involves a base-catalyzed conjugate addition followed by an intramolecular aldol (B89426) condensation, hydrolysis, and decarboxylation. studycorgi.com The optimization of this multi-step sequence is key to achieving good yields. studycorgi.com

Alternative and Advanced Synthetic Routes

To overcome the limitations of conventional methods, which can be lengthy and laborious, advanced synthetic strategies have been developed. These include consecutive reaction processes and one-pot syntheses that improve efficiency and atom economy. organic-chemistry.orggoogle.com

A powerful strategy for synthesizing cyclohexane-1,3-dione derivatives involves a consecutive Michael-Claisen process. organic-chemistry.orggoogle.com This approach combines a Michael addition with an intramolecular Claisen condensation in a single sequence. This method has been successfully applied to the synthesis of various cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters. google.com

The process is highly regioselective, with the Michael addition occurring first, followed by the Claisen cyclization. organic-chemistry.org A key challenge, particularly with unsubstituted acetone, was controlling the violent reactivity, which often led to complex mixtures. organic-chemistry.org Researchers developed a novel method involving the preparation of acetone enolate at low temperatures (-10 °C to 0 °C) using a strong base like sodium hydride (NaH) in either neat or solvent conditions, which yields the desired products with minimal by-products. organic-chemistry.org

One-pot syntheses are highly desirable in organic chemistry as they reduce reaction time, resource consumption, and waste generation. An efficient one-pot procedure has been developed for synthesizing related 2-(aryloxyacetyl)cyclohexane-1,3-diones. nih.gov This method utilizes N,N'-carbonyldiimidazole (CDI), triethylamine, and acetone cyanohydrin in dichloromethane (B109758) (CH2Cl2) to produce various triketone compounds in good to excellent yields. nih.gov

Another example of a one-pot reaction involves the synthesis of tetrahydro-4H-chromene derivatives, where a mixture of 1,4-cyclohexanedione, malononitrile, and a substituted benzaldehyde are refluxed in ethanol with triethylamine. nih.gov Such multi-component reactions streamline the synthesis process significantly. nih.gov

Catalysis offers a sophisticated means to control the synthesis of complex molecules with high efficiency and selectivity.

Organocatalysis: Organocatalysis has emerged as a powerful tool in synthetic chemistry. researchgate.net Chiral organocatalysts have been successfully used to facilitate asymmetric Michael additions between dimedone and cinnamaldehydes, demonstrating the potential for creating enantiomerically enriched cyclohexane-1,3-dione derivatives. researchgate.net Organocatalytic methods are advantageous as the catalysts are often robust, less expensive, and more environmentally benign than their metal-based counterparts. researchgate.net

Metal Catalysis: Transition-metal catalysis is widely employed for forming carbon-carbon bonds. Palladium-catalyzed coupling reactions, for instance, are effective for the α-arylation of cyclic β-dicarbonyl compounds. semanticscholar.org These reactions efficiently couple various para- or meta-substituted aryl halides with cyclic diones using catalysts like Pd(t-Bu3P)2 with specific ligands (e.g., Xphos) and a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane (B91453) under reflux. semanticscholar.org Rhodium(III)-catalyzed C-H annulation has also been reported for the synthesis of complex structures derived from cyclohexane-1,3-diones. nih.gov These methods are part of a broader field of metal-catalyzed C-H bond functionalization, which provides efficient pathways to complex molecular architectures. osi.lv

Table 2: Catalyst Systems for Arylation of Cyclic β-Dicarbonyl Compounds semanticscholar.org

| Metal Catalyst | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(t-Bu3P)2 | Xphos | Cs2CO3 | 1,4-Dioxane |

| Rh(III) complexes | - | Various | Various |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 5-(4-Nitrophenyl)cyclohexane-1,3-dione and its analogues is a key area of contemporary research, aiming to reduce the environmental impact of chemical processes. These principles include the use of environmentally benign solvents, the development of catalyst-free and one-pot reactions, and the application of alternative energy sources like ultrasound irradiation.

Ultrasound-assisted synthesis is another green technique that has been successfully employed for the synthesis of various organic compounds. mdpi.comresearchgate.netnih.govnih.govresearchgate.net This method can accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. While a specific ultrasound-assisted synthesis for this compound is not extensively documented, the successful application of this technique to a wide range of related heterocyclic compounds suggests its potential applicability.

The following table summarizes various green synthetic approaches that have been applied to the synthesis of compounds analogous or related to this compound.

| Green Chemistry Approach | Reactants/Starting Materials | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|---|

| One-pot, three-component synthesis | Aromatic aldehydes, malono derivatives, phenyl hydrazine (B178648) derivatives | Water and ethanol | Catalyst-free, mild reaction conditions, use of green solvents | prepchem.com |

| Ultrasound-assisted one-pot synthesis | Aromatic aldehydes, hydroxylamine (B1172632) hydrochloride, 4-(allyloxy)azobenzene | Sodium dichloroisocyanurate (oxidant) in water | High to excellent yields, use of a green solvent, rapid reaction times | mdpi.com |

| Ultrasound-assisted synthesis | N-allyl-5-arylidenethiazolidine-2,4-diones, arylnitrile oxides | NaCl/Oxone/Na3PO4 in EtOH/H2O | Rapid, green method with good yields | nih.gov |

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and controlling product outcomes. The synthesis of 5-arylcyclohexane-1,3-diones typically proceeds through a sequence of reactions, most notably the Michael addition, which is a nucleophilic addition to an α,β-unsaturated carbonyl compound. researchgate.netgoogle.comresearchgate.net

The formation of the cyclohexane-1,3-dione ring substituted with a 4-nitrophenyl group at the 5-position can be envisioned through a tandem Knoevenagel condensation and Michael addition pathway. acs.orgresearchgate.net In a plausible scenario, the reaction is initiated by a Knoevenagel condensation between 4-nitrobenzaldehyde and a suitable active methylene compound, such as a malonic ester, to form a 4-nitrophenyl-substituted α,β-unsaturated intermediate. This is followed by a Michael addition of a nucleophile, such as the enolate of a β-ketoester, to this intermediate.

The initial step of the Michael addition involves the nucleophilic attack of the carbanion (enolate) on the β-carbon of the α,β-unsaturated system. This attack is facilitated by the electron-withdrawing nature of the nitro group on the phenyl ring, which makes the β-carbon more electrophilic. Following the initial nucleophilic addition, an intramolecular cyclization via a condensation reaction, often a Dieckmann or a Claisen-type condensation, would lead to the formation of the six-membered ring. This cyclization is typically followed by a dehydration step to yield the final this compound.

A general synthetic route for 5-(substituted phenyl)cyclohexane-1,3-dione derivatives involves a two-step process. First, a benzaldehyde derivative is condensed with a malonic acid ester to form a benzylidenemalonate derivative. This intermediate is then condensed with an acetoacetic acid ester to yield the final product. google.com

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence can be inferred from the reaction mechanism and, in some cases, they can be trapped or detected using spectroscopic techniques.

In the synthesis of 5-arylcyclohexane-1,3-diones via the Knoevenagel/Michael pathway, several intermediates can be postulated. The initial Knoevenagel adduct, the 4-nitrophenyl-substituted α,β-unsaturated carbonyl compound, is a key intermediate. Following the Michael addition, an open-chain adduct is formed, which then undergoes intramolecular cyclization. This cyclic intermediate, before dehydration, would be a hydroxylated cyclohexane (B81311) derivative.

Chemical Reactivity, Transformation, and Derivatization Strategies

Fundamental Reaction Types

The foundational reactivity of 5-(4-nitrophenyl)cyclohexane-1,3-dione encompasses several key transformations that are central to its derivatization. These include the reduction of the nitro group, substitution reactions on both the aromatic and dicarbonyl moieties, and condensation reactions at the keto groups.

The presence of a nitro group on the phenyl ring is a key feature that allows for the introduction of an amino functionality, which can serve as a crucial handle for further molecular elaboration. The reduction of aromatic nitro compounds is a well-established and widely utilized transformation in organic synthesis. wikipedia.orgnih.gov This conversion of the nitro group to a primary amine is typically achieved through various reducing agents.

Common methods for this reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. unimi.it Another frequently employed method is the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). scispace.com For substrates sensitive to acidic conditions, reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can be effective alternatives. The resulting 5-(4-aminophenyl)cyclohexane-1,3-dione (B1394313) is a valuable intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts, which can be further transformed into other functional groups.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Comments |

| H₂, Pd/C | Hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | High efficiency, clean reaction. |

| Fe, HCl | Acidic aqueous solution | Cost-effective, widely used in industry. |

| SnCl₂, HCl | Acidic aqueous solution | Milder than Fe/HCl, good for laboratory scale. |

| Na₂S₂O₄ | Aqueous or biphasic system | Useful for substrates with base-sensitive groups. |

The reactivity of this compound towards substitution reactions is dictated by the electronic properties of both the nitrophenyl group and the cyclohexane-1,3-dione ring.

Nucleophilic Aromatic Substitution: The 4-nitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNA r). The strongly electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of a suitable leaving group on the aromatic ring. nih.gov While the parent compound does not have a leaving group other than the nitro group itself in some specific cases, derivatives with halogens ortho or para to the nitro group would be highly susceptible to substitution by various nucleophiles such as amines, alkoxides, and thiolates.

Electrophilic Substitution: In contrast, the phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation on the aromatic ring are generally not feasible under standard conditions.

On the other hand, the cyclohexane-1,3-dione moiety contains an active methylene (B1212753) group at the C2 position, flanked by two carbonyl groups. This position is acidic and can be deprotonated by a base to form a stable enolate. This enolate can then act as a nucleophile in various reactions, including alkylation and acylation, allowing for the introduction of substituents at the C2 position.

The two carbonyl groups of the cyclohexane-1,3-dione ring are susceptible to condensation reactions with primary amines and hydrazines to form a variety of heterocyclic derivatives. nih.gov These reactions are fundamental in building more complex molecular architectures.

The reaction with primary amines can lead to the formation of enaminones. Typically, one of the keto groups reacts to form the more stable conjugated enaminone system. With hydrazines, the initial condensation can be followed by cyclization to yield various heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. mdpi.com Substituted hydrazines can be used to introduce further diversity into the resulting heterocyclic products. These condensation reactions are often catalyzed by acids and proceed with the elimination of water.

Synthesis of Functionalized Derivatives

Building upon the fundamental reactivity, a wide array of functionalized derivatives of this compound can be synthesized. These derivatization strategies are key to modulating the properties of the core structure for various applications.

Hydrazones are a significant class of derivatives that can be readily prepared from this compound. dergipark.org.tr These compounds are formed through the condensation reaction of one or both of the carbonyl groups with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). discoveryjournals.orgbenthamopen.com The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with catalytic amounts of acid to facilitate the dehydration step.

The formation of hydrazones is a versatile method for modifying the structure of the parent dione (B5365651). nih.gov The resulting hydrazone derivatives can exist as different isomers and tautomers. These derivatives are not only important for characterization but also serve as intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles and triazines. nih.gov

Table 2: Examples of Hydrazine Reagents for Hydrazone Formation

| Hydrazine Reagent | Resulting Derivative |

| Hydrazine hydrate | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| Thiosemicarbazide | Thiosemicarbazone |

Beyond the primary transformations, various other functional groups and substituents can be introduced onto the this compound scaffold. As mentioned previously, the active methylene group at the C2 position can be functionalized through alkylation or acylation reactions after deprotonation.

Furthermore, the cyclohexane-1,3-dione ring can participate in multi-component reactions. For instance, it can react with aldehydes and a nitrogen source in reactions like the Hantzsch pyridine (B92270) synthesis or similar one-pot procedures to construct complex heterocyclic systems. The Knoevenagel condensation of the active methylene group with aldehydes is another powerful tool for C-C bond formation and the synthesis of unsaturated derivatives. These derivatives can then be subjected to further transformations, such as Michael additions, to build even more complex molecules.

Role as a Key Intermediate in Complex Molecular Synthesis

This compound serves as a versatile precursor in the synthesis of intricate molecular architectures, particularly fused heterocyclic systems. Its unique structural features, including the reactive dicarbonyl moiety and the electron-withdrawing nitrophenyl group, make it an attractive starting material for constructing compounds with potential biological activities. The strategic positioning of these functional groups allows for a variety of chemical transformations, leading to the formation of diverse and complex molecular scaffolds.

Research has demonstrated the utility of a closely related derivative, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone, in the synthesis of novel tetrahydroisoquinoline and thieno[2,3-c]isoquinoline derivatives. This highlights the potential of the this compound core as a foundational element in the assembly of polycyclic nitrogen- and sulfur-containing heterocycles.

One notable application involves the regioselective cyclocondensation of the dicarbonyl compound with cyanothioacetamide. This reaction, typically catalyzed by a base such as piperidine, proceeds in high yield to form a substituted tetrahydroisoquinoline-3(2H)-thione. nih.gov The resulting tetrahydroisoquinoline can then undergo further derivatization. For instance, reaction with various halo compounds in the presence of a mild base like sodium acetate (B1210297) trihydrate can introduce different substituents at the 3-position. nih.gov

Furthermore, these substituted tetrahydroisoquinolines can be subjected to intramolecular cyclization to construct more complex fused systems. For example, heating in the presence of a catalytic amount of sodium carbonate can induce cyclization to yield 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides. nih.gov This two-step process, starting from the nitrophenyl-substituted cyclohexane (B81311) dione derivative, provides an efficient route to novel thieno[2,3-c]isoquinoline scaffolds.

The following table summarizes the key transformations and the resulting complex molecular systems derived from a 3-(4-nitrophenyl)cyclohexanone (B7900461) precursor, illustrating the synthetic potential of the core structure.

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|---|

| 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone | Cyanothioacetamide, Piperidine, Ethanol, Reflux | 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | - | Cyclocondensation |

| 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | N-aryl-2-chloroacetamides, Sodium acetate trihydrate, Ethanol, Reflux | 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-arylacetamides | - | Alkylation |

| 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-arylacetamides | Sodium carbonate, Ethanol, Heat | - | 7-acetyl-1-amino-N-aryl-5,8-dimethyl-8-hydroxy-6-(4-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides | Intramolecular Cyclization |

The versatility of the cyclohexane-1,3-dione framework, in general, extends to a wide array of multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. These reactions often utilize the reactivity of the dione system to construct various heterocyclic rings, including pyrans, pyridines, and thiophenes. ethernet.edu.et While specific examples starting directly with this compound in such reactions are not extensively documented in the reviewed literature, the established reactivity of related compounds suggests its high potential as a substrate for these powerful synthetic methodologies.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules by examining the magnetic properties of atomic nuclei. For 5-(4-Nitrophenyl)cyclohexane-1,3-dione, ¹H and ¹³C NMR are essential for mapping the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the cyclohexane (B81311) ring and the aromatic protons of the nitrophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and nitro groups.

The protons of the cyclohexane ring will likely appear in the aliphatic region of the spectrum. The proton at the C5 position, being a methine proton adjacent to the aromatic ring, is expected to be deshielded and appear at a downfield chemical shift compared to the other methylene (B1212753) protons of the ring. The methylene protons at C2, C4, and C6 will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

The aromatic protons of the 4-nitrophenyl group will be in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Due to the para-substitution pattern, they are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing nitro group will be more deshielded than the protons meta to it.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 (axial) | 2.5 - 2.8 | m |

| H-2, H-6 (equatorial) | 2.8 - 3.1 | m |

| H-4 (axial) | 2.5 - 2.8 | m |

| H-4 (equatorial) | 2.8 - 3.1 | m |

| H-5 | 3.5 - 3.8 | m |

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | d |

| Aromatic H (meta to NO₂) | 7.4 - 7.6 | d |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions. m = multiplet, d = doublet.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons (C1 and C3) are expected to be the most deshielded, appearing significantly downfield. The carbons of the aromatic ring will also be in the downfield region, with their chemical shifts influenced by the nitro group. The aliphatic carbons of the cyclohexane ring will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1, C3) | 200 - 210 |

| Aromatic C (C-NO₂) | 145 - 150 |

| Aromatic C (quaternary) | 148 - 152 |

| Aromatic CH (ortho to NO₂) | 128 - 132 |

| Aromatic CH (meta to NO₂) | 123 - 127 |

| CH₂ (C2, C6) | 45 - 55 |

| CH₂ (C4) | 40 - 50 |

| CH (C5) | 35 - 45 |

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO₂) groups. The diketone nature of the cyclohexane ring may lead to a splitting of the C=O stretching frequency. The symmetric and asymmetric stretching vibrations of the nitro group are also characteristic and will appear as strong bands. While there is no N-H bond in the parent molecule, its presence as an impurity or in a derivative would be readily identifiable by a characteristic stretch in the 3300-3500 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) Stretch | 1700 - 1725 | Strong |

| NO₂ (Asymmetric) Stretch | 1510 - 1560 | Strong |

| NO₂ (Symmetric) Stretch | 1340 - 1380 | Strong |

| C-N Stretch | 840 - 870 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules. For this compound, ESI-MS is expected to show a prominent molecular ion peak, likely as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation pattern can provide further structural information. Common fragmentation pathways for cyclohexane derivatives involve ring cleavage.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 234.076 |

| [M+Na]⁺ | 256.058 |

Note: The molecular formula of this compound is C₁₂H₁₁NO₄, with a monoisotopic mass of 233.0688 g/mol .

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through analysis of fragmentation patterns. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and numerous fragment ions. The resulting mass spectrum is a fingerprint of the compound's structure.

For this compound, the molecular ion would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the high energy of the ionization process, the molecular ion peak may be of low abundance. The fragmentation is largely dictated by the structure's weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for the cyclohexane-1,3-dione moiety can include retro-Diels-Alder reactions and cleavages of the ring bonds adjacent to the carbonyl groups. researchgate.net The nitrophenyl group can also undergo characteristic fragmentation, such as the loss of NO2.

Table 1: Potential Key Ion Fragments in the EI-MS of this compound This table is illustrative and based on general fragmentation principles.

| m/z Value | Potential Ion Fragment | Interpretation |

|---|---|---|

| 233 | [C12H11NO4]+• | Molecular Ion (M+•) |

| 187 | [M - NO2]+• | Loss of the nitro group |

| 122 | [C6H4NO2]+ | Nitrophenyl cation |

| 111 | [C6H7O2]+ | Cyclohexane-1,3-dione fragment after cleavage |

Fast Atom Bombardment Mass Spectrometry (FAB-MS, HRFAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally unstable compounds. illinois.edu The sample is dissolved in a non-volatile liquid matrix, such as 3-nitrobenzyl alcohol (3-NBA) or glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase as ions with minimal fragmentation.

FAB-MS is particularly useful for determining the molecular weight of polar compounds like this compound. illinois.edu The technique typically produces quasi-molecular ions, such as the protonated molecule [M+H]+ or the deprotonated molecule [M-H]−. wikipedia.org For the target compound (molecular weight 233.22 g/mol ), the [M+H]+ ion would be observed at m/z 234. High-Resolution FAB-MS (HRFAB-MS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, thus confirming the molecular formula.

Table 2: Expected Quasi-Molecular Ions in FAB-MS

| Ion Type | Expected m/z | Ion Formula | Description |

|---|---|---|---|

| [M+H]+ | 234.07 | [C12H12NO4]+ | Protonated Molecule (Positive Ion Mode) |

| [M-H]− | 232.06 | [C12H10NO4]− | Deprotonated Molecule (Negative Ion Mode) |

| [M+Na]+ | 256.05 | [C12H11NNaO4]+ | Sodium Adduct (if sodium salts are present) |

HPLC-MS for Purity Assessment and Molecular Ion Peaks

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is widely used to assess the purity of a compound and confirm its molecular weight.

In this application, an HPLC system separates this compound from any impurities, such as unreacted starting materials or synthesis byproducts. asianpubs.org As each component elutes from the HPLC column, it enters the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting compounds, allowing for the confirmation of the target compound's molecular ion peak at its specific retention time. The presence of other peaks at different retention times would indicate impurities, which can also be tentatively identified by their molecular ion peaks. researchgate.netmdpi.com

Table 3: Illustrative HPLC-MS Data for Purity Assessment

| Retention Time (min) | Detected m/z ([M+H]+) | Relative Area (%) | Interpretation |

|---|---|---|---|

| 8.54 | 234.1 | 99.5 | This compound |

| 10.21 | 154.2 | 0.5 | Impurity |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption of energy promotes electrons from a ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the chromophores present in the molecule.

The structure of this compound contains two primary chromophores: the nitrophenyl group and the dione (B5365651) functionality. The nitrophenyl group is expected to exhibit strong absorptions corresponding to π → π* transitions. The carbonyl groups of the dione will show weaker absorptions at longer wavelengths, which are characteristic of n → π* transitions. The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) This table is illustrative and based on the expected behavior of the compound's chromophores.

| Solvent | Predicted λmax (nm) for π → π | Predicted λmax (nm) for n → π | Transition Type |

|---|---|---|---|

| Cyclohexane (Non-polar) | ~265 nm | ~310 nm | Aromatic System / Carbonyls |

| Ethanol (B145695) (Polar, Protic) | ~275 nm | ~300 nm | Aromatic System / Carbonyls |

Elemental Analysis for Stoichiometric Verification

For this compound, the molecular formula is C12H11NO4, with a molecular weight of 233.22 g/mol . epa.gov A successful synthesis and purification would yield experimental values that are in close agreement (typically within ±0.4%) with the calculated theoretical percentages.

Table 5: Elemental Analysis Data for C12H11NO4

| Element | Theoretical (%) | Found (Experimental) (%) |

|---|---|---|

| Carbon (C) | 61.80 | 61.75 |

| Hydrogen (H) | 4.75 | 4.80 |

| Nitrogen (N) | 6.01 | 5.98 |

Crystallographic Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases and academic journals, detailed crystallographic information for the compound this compound is not available in the publicly accessible literature. Therefore, it is not possible to provide the specific details requested on its molecular geometry, bond lengths, supramolecular assembly, and polymorphism.

The investigation for crystallographic data included targeted searches for X-ray single-crystal diffraction studies, which are essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystal. This foundational data is required to analyze the specific molecular conformation, bond lengths, and bond angles of the compound.

Furthermore, without the primary crystallographic structure, information regarding the supramolecular assembly, such as hydrogen bonding networks and crystal packing motifs, cannot be determined. These features describe how individual molecules of this compound would interact and arrange themselves in the solid state.

Finally, any discussion on polymorphism, which is the ability of a compound to exist in more than one crystal form, is contingent on the availability of crystallographic studies under different conditions. As no such studies were found for this compound, this section also cannot be addressed.

While research exists on related structures, such as other derivatives of cyclohexane-1,3-dione, the strict focus of this article on this compound prevents the inclusion of data from these other compounds.

Computational and Theoretical Studies in Chemical Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-(4-Nitrophenyl)cyclohexane-1,3-dione, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties. Standard methodologies for similar molecules often employ the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.netnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its conformation. The cyclohexane-1,3-dione ring is known to exist in various conformations, and DFT calculations can predict the most energetically favorable arrangement, such as a chair or boat form, influenced by the bulky 5-(4-nitrophenyl) substituent. researchgate.net

The electronic structure defines the distribution and energy of electrons within the molecule. DFT calculations provide key electronic descriptors. While specific optimized parameters for this compound are not available in the cited literature, the general approach would yield precise values for its structural and electronic properties.

Table 1: Representative Geometric Parameters (Hypothetical Data) This table is for illustrative purposes to show what a DFT geometry optimization would yield. Actual values require specific calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-N (nitro) | ~1.47 Å |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Angle | O=C-C | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.govnih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govub.edu

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro group and the π-system of the phenyl ring are expected to significantly influence the energies of the frontier orbitals. The HOMO is likely localized on the cyclohexane-1,3-dione moiety and the phenyl ring, whereas the LUMO is expected to be concentrated on the electron-deficient nitrophenyl group. materialsciencejournal.org This separation of frontier orbitals is characteristic of donor-acceptor molecules and is critical to their electronic properties.

Table 2: Frontier Molecular Orbital Energy Parameters (Conceptual) This table illustrates the type of data obtained from FMO analysis. Specific values for the target compound are not available in the searched literature.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the capacity to accept electrons. |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. A key purpose of these calculations is to confirm that the optimized geometry corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies. researchgate.net

Furthermore, the calculations provide a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsion. Potential Energy Distribution (PED) analysis quantifies the contribution of each internal coordinate to a particular normal mode of vibration, offering a precise description of the molecule's vibrational character. For this compound, this analysis would help assign calculated frequencies to functional groups like the C=O of the dione (B5365651), the N-O stretches of the nitro group, and various C-H and C-C vibrations of the rings.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map is expected to show significant negative potential (red) around the oxygen atoms of the two carbonyl groups and the nitro group, identifying them as the primary sites for electrophilic interactions. nih.gov Conversely, positive potential (blue) would likely be located around the hydrogen atoms of the cyclohexane (B81311) and phenyl rings. This visual representation of charge distribution is critical for understanding hydrogen bonding interactions and the initial steps of chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into localized Lewis-like structures (bonds and lone pairs). rsc.orgnih.gov This method is particularly effective for studying charge delocalization and hyperconjugative interactions, which contribute to molecular stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org Instead of analyzing a single molecule, QSAR studies involve a dataset of related compounds to develop a predictive model. frontiersin.org

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of derivatives with varied substituents. nih.gov Molecular descriptors for each compound would then be calculated, including physicochemical properties (e.g., logP), topological indices, and quantum chemical parameters derived from DFT, such as HOMO and LUMO energies. nih.govnih.gov A mathematical model is then constructed to correlate these descriptors with the observed biological activity (e.g., herbicidal or anticancer efficacy). nih.govfrontiersin.org Such a model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. Studies on various cyclohexane-1,3-dione derivatives have successfully used QSAR to identify key structural features that influence their biological function. nih.gov

Two-Dimensional (2D) and Three-Dimensional (3D) Molecular Descriptors

In the field of computational chemistry, molecular descriptors are numerical values that encode significant information about the topology, geometry, and electronic properties of a molecule. For derivatives of cyclohexane-1,3-dione, both 2D and 3D descriptors are employed to build quantitative structure-activity relationship (QSAR) models. nih.govacs.org

Two-Dimensional (2D) Descriptors: These are calculated from the 2D representation of the molecule and include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Physicochemical Descriptors: These relate to properties like molar refractivity, polarizability, and logP (lipophilicity).

Three-Dimensional (3D) Descriptors: These are derived from the 3D coordinates of the atoms and account for the spatial arrangement of the molecule. Examples include molecular volume, surface area, and shape indices.

The characterization of cyclohexane-1,3-dione derivatives involves calculating a wide range of these descriptors to quantitatively describe the structural features that influence their biological activity. acs.org

| Descriptor Type | Examples | Information Encoded |

| 2D Descriptors | Total Connectivity, Polar Surface Area, Hydrogen Bond Acceptors | Atomic connectivity, polarity, potential for hydrogen bonding |

| 3D Descriptors | Connolly Molecular Area, Total Energy, HOMO/LUMO Energy Levels | Molecular size and shape, electronic properties, reactivity |

Correlation of Structural Features with Chemical Reactivity Profiles

The primary goal of calculating molecular descriptors is to establish a correlation between the structural features of a molecule and its chemical or biological activity. This is often achieved through QSAR modeling. nih.gov For the cyclohexane-1,3-dione class of compounds, studies have shown a strong relationship between their physicochemical and electronic structural features and their biological inhibitory activity. nih.gov

By developing mathematical models, such as those using multiple linear regression (MLR) or artificial neural networks (ANN), researchers can predict the activity of new, unsynthesized compounds. A high correlation coefficient (R) in a QSAR model indicates a strong concordance between the observed activity values and those predicted by the model, confirming that the chosen molecular descriptors are relevant for explaining the compound's reactivity. nih.gov This approach is crucial for identifying which structural modifications are likely to enhance the desired biological effects of cyclohexane-1,3-dione derivatives. nih.gov

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery and helps to elucidate the mechanism of action for compounds like cyclohexane-1,3-dione derivatives.

Ligand-Protein Binding Interactions (e.g., with enzyme active sites)

Molecular docking simulations are performed to evaluate the binding potential of small molecules within the active site of a target protein. nih.gov For derivatives of cyclohexane-1,3-dione, these simulations predict potential interactions with key amino acid residues inside the receptor's binding pocket. nih.gov

The binding affinity of a ligand is influenced by various non-covalent interactions, including:

Hydrogen bonds

Hydrophobic interactions

van der Waals forces

π-π stacking interactions

Studies on related compounds containing a 4-nitrophenyl group have explored their ability to bind to proteins like bovine serum albumin (BSA). mdpi.com Computational predictions, confirmed by experimental data, suggest that such compounds can be housed within the protein structure, indicating their potential to be transported in the bloodstream. mdpi.com The docking of cyclohexane-1,3-dione derivatives into the active sites of kinases, for instance, has been used to predict their inhibitory potency. researchgate.netnih.gov

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| π-π Interactions | Occur between aromatic rings, such as the nitrophenyl group of the ligand and aromatic residues in the protein. |

| Hydrophobic Interactions | Driven by the tendency of nonpolar groups to associate in an aqueous environment. |

Computational Rationalization of Binding Modes

Following the prediction of binding affinity, computational tools are used to rationalize the specific binding mode of the ligand. This involves a detailed analysis of the ligand's conformation and its interactions with the protein. Molecular modeling software allows researchers to visualize how derivatives of cyclohexane-1,3-dione fit into the active site of a target kinase, revealing binding patterns that are often analogous to known inhibitors. researchgate.netnih.gov By understanding these binding modes, scientists can explain the compound's activity and design new derivatives with improved affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of this complex over time. nih.govresearchgate.net These simulations, often run for periods such as 100 nanoseconds, model the movements of atoms in the system in an aqueous environment, providing a more realistic representation of physiological conditions. nih.govacs.org

MD simulations are used to validate the binding modes predicted by docking. researchgate.net They can confirm the stability of the ligand within the binding pocket and analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation. physchemres.org This provides crucial insights into the structural stability and dynamic behavior of the protein-ligand complex. physchemres.org

Other Quantum Chemical Investigations (e.g., Mulliken Charges, Non-Linear Optical Properties)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules in greater detail.

Mulliken Charges: The distribution of atomic charges within a molecule is fundamental to understanding its chemical reactivity, dipole moment, and electrostatic potential. nih.gov Mulliken population analysis is a method for calculating the partial charges on each atom, which helps to identify the electrophilic and nucleophilic sites within the this compound structure. nih.gov

Non-Linear Optical (NLO) Properties: Organic molecules that possess electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO properties. nih.govchemrxiv.org The structure of this compound, featuring an electron-withdrawing nitro group (acceptor) attached to a phenyl ring, suggests potential for intramolecular charge transfer (ICT), a key mechanism for NLO response. nih.gov DFT calculations are used to predict NLO properties like the first hyperpolarizability (β), which quantifies the second-order NLO response. rsc.orggatech.edu Such computational studies are valuable for designing novel materials for applications in optoelectronics and photonics. nih.govchemrxiv.org

Advanced Applications in Organic Synthesis and Scaffold Design

Building Block for Complex Heterocyclic Systems

The reactivity of the 1,3-dicarbonyl moiety in 5-(4-Nitrophenyl)cyclohexane-1,3-dione makes it an ideal precursor for the construction of a wide array of heterocyclic compounds through condensation and multicomponent reactions.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds is a well-established transformation, most notably through the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the context of this compound, the reaction with hydrazine hydrate (B1144303) would be expected to yield a tetrahydroindazole (B12648868) derivative. The presence of the two carbonyl groups allows for the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring fused to the cyclohexane (B81311) ring. The reaction can be catalyzed by acid. Depending on the reaction conditions, a mixture of regioisomers could potentially be formed due to the unsymmetrical nature of the dione (B5365651).

A plausible reaction scheme is outlined below:

Reaction Scheme for the Synthesis of Tetrahydroindazole Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 6-(4-Nitrophenyl)-2,4,5,6-tetrahydro-2H-indazole-3-ol |

Note: The exact structure of the product may vary, and optimization of reaction conditions would be necessary to ensure regioselectivity.

Formation of Indazole Analogues

While the direct synthesis of indazole analogues from this compound is not extensively documented, the chemical literature provides pathways for the synthesis of indazoles from precursors that can be conceptually derived from 1,3-dicarbonyl compounds. One potential, albeit indirect, route could involve the conversion of the dione to a more suitable intermediate, such as an α-diazoketone, which could then undergo intramolecular C-H insertion or other cyclization reactions to form the indazole core. However, a more direct approach would be the reaction with a substituted hydrazine, as described in the pyrazole synthesis, which would lead to N-substituted tetrahydroindazoles.

Development of Quinolines and Related Condensed Systems

The synthesis of quinolines from 1,3-dicarbonyl compounds can be achieved through several named reactions, including the Combes quinoline (B57606) synthesis. The Combes reaction involves the condensation of an aniline (B41778) with a 1,3-dicarbonyl compound under acidic conditions. researchgate.net For this compound, a reaction with aniline would likely proceed through the formation of an enamine intermediate, followed by an acid-catalyzed cyclization and dehydration to yield a tetrahydroacridinone derivative. The 4-nitrophenyl group at the 5-position of the cyclohexane ring would be retained in the final product, leading to a highly functionalized quinoline system.

Another relevant method is the Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.govprepchem.com While not a direct application of the dione itself, derivatives of this compound could potentially be tailored to serve as substrates in Friedländer-type condensations.

Synthesis of 1,2,4-Triazine (B1199460) Derivatives

The synthesis of 1,2,4-triazine derivatives often involves the condensation of 1,2-dicarbonyl compounds with amidrazones. While this compound is a 1,3-dicarbonyl compound, it can be a precursor to intermediates suitable for triazine synthesis. For instance, the reaction of cyclohexane-1,3-dione with a diazonium salt can yield a 2-hydrazono-1,3-dione. nih.gov This intermediate possesses the necessary functionality to react with other reagents to form the 1,2,4-triazine ring. Specifically, a 2-(2-(aryl)hydrazono)cyclohexane-1,3-dione can be a key starting material for various heterocyclization reactions to produce novel 1,2,4-triazines with potential as anticancer agents and kinase inhibitors. nih.govgoogle.com

Applications in other Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Cyclohexane-1,3-dione and its derivatives are valuable substrates in several MCRs.

Hantzsch Pyridine (B92270) Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). researchgate.net The use of a cyclic 1,3-dione, such as this compound, in a Hantzsch-type reaction would lead to the formation of a fused dihydropyridine (B1217469) system, which can be subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgscirp.org

Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. researchgate.net The use of cyclic 1,3-diones, like dimedone or indane-1,3-dione, in Biginelli-like reactions has been reported to yield fused dihydropyrimidine (B8664642) derivatives. nih.govwikipedia.org It is therefore plausible that this compound could participate in similar reactions to produce novel polycyclic nitrogen-containing heterocycles.

Investigation as a Chemical Scaffold for Modulating Biological Pathways

The cyclohexane-1,3-dione framework is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including herbicidal and therapeutic properties. The introduction of a 4-nitrophenyl group at the 5-position can significantly influence the electronic properties and steric bulk of the molecule, potentially leading to novel interactions with biological targets.

Research on structurally related compounds provides insights into the potential of this compound as a biologically active scaffold. For instance, 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione and its metal complexes have been synthesized and evaluated for their antibacterial activity. researchgate.net These studies demonstrated that some of the synthesized complexes showed medium-level antibacterial activity against various bacterial strains, including Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium. researchgate.net This suggests that the nitrophenyl-substituted cyclohexane-1,3-dione core can serve as a platform for the development of new antimicrobial agents.

Furthermore, derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of various enzymes, including receptor tyrosine kinases, which are implicated in cancer. nih.gov The structural features of these compounds allow them to interact with the active sites of these enzymes, leading to the modulation of their activity. The presence of the nitro group, a known pharmacophore and toxicophore, can influence the molecule's redox properties and its interactions with biological macromolecules, potentially leading to cytotoxic effects against cancer cell lines. Indeed, various nitrophenyl-containing heterocyclic compounds have demonstrated significant biological activities, including antibacterial and cytotoxic properties.

Studies on Enzyme Recognition and Inhibition Mechanisms (e.g., Chelation, Covalent Modification)

The cyclohexane-1,3-dione moiety is a well-established pharmacophore known to interact with metalloenzymes. The inhibitory properties of this class of compounds are often a result of their ability to chelate metal ions within the active site of an enzyme. mdpi.com Concurrently, the nitrophenyl group introduces the potential for a different, more permanent type of interaction through covalent modification.

One of the primary mechanisms of enzyme inhibition by cyclohexane-1,3-dione derivatives is chelation . The 1,3-dicarbonyl system can effectively bind to metal ions, which are essential cofactors for the catalytic activity of many enzymes. lifechemicals.com For instance, the broader class of 2-acyl-cyclohexane-1,3-diones are known inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent enzyme. mdpi.commdpi.com The inhibitory action is attributed to the chelation of the ferrous ion in the enzyme's active site, preventing the enzyme from performing its catalytic function. mdpi.com

Beyond chelation, the nitro group on the phenyl ring offers the potential for covalent modification of enzyme targets. Research on other nitroalkanes has demonstrated that the nitro group can function as a "masked electrophile". nih.gov In this proposed mechanism, the nitro group is activated within the enzyme's active site, converting to its nitronic acid tautomer. This activated form is electrophilic and can react with a nearby nucleophilic residue, such as the thiol group of a cysteine, to form a stable covalent adduct (a thiohydroximate). nih.gov This covalent bond results in the irreversible inhibition of the enzyme. This dual-potential for both reversible chelation and irreversible covalent modification makes the this compound scaffold a subject of significant interest in inhibitor design.

| Inhibition Mechanism | Description | Relevant Functional Group | Example Enzyme Target Class |

|---|---|---|---|

| Chelation | The dicarbonyl groups bind to a metal ion cofactor (e.g., Fe²⁺) in the enzyme's active site, disrupting its catalytic activity. | Cyclohexane-1,3-dione | Metalloenzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase) mdpi.com |

| Covalent Modification | The nitro group is activated to an electrophilic nitronic acid tautomer, which then forms a covalent bond with a nucleophilic amino acid residue (e.g., Cysteine). nih.gov | 4-Nitrophenyl | Enzymes with active-site Cysteine residues nih.gov |

Structure-Guided Design of Related Molecules for Targeted Chemical Interactions

The cyclohexane-1,3-dione framework is recognized as a privileged scaffold in medicinal chemistry, serving as a starting point for the structure-guided design of new therapeutic agents. acs.orgnih.gov By systematically modifying the core structure, researchers can develop derivatives with high affinity and selectivity for specific biological targets.

A significant area of application is in the development of kinase inhibitors for cancer therapy. The abnormal expression of receptor tyrosine kinases, such as c-Met, is linked to the proliferation of various cancers, including non-small-cell lung cancer (NSCLC). elsevierpure.comnih.gov The cyclohexane-1,3-dione scaffold has been used to design and synthesize novel inhibitors of c-Met and other kinases like EGFR, VEGFR-2, and Pim-1. nih.govresearchgate.net This design process often employs computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. acs.orgelsevierpure.com These methods help identify which structural modifications—such as the addition of different aromatic or heterocyclic groups—will enhance the molecule's inhibitory activity against the target protein. acs.org

Another notable example is in the field of neurodegenerative diseases. Derivatives based on the cyclohexane-1,3-dione scaffold have been identified as inhibitors of mutant SOD1 (superoxide dismutase 1) protein aggregation, a pathological hallmark of some forms of amyotrophic lateral sclerosis (ALS). nih.gov Through high-throughput screening, initial "hit" compounds were identified, and subsequent structural modifications of the scaffold led to the discovery of more potent analogs with improved pharmacokinetic properties, such as the ability to penetrate the blood-brain barrier. nih.gov

| Scaffold | Therapeutic Area | Enzyme/Protein Target | Design Strategy |

|---|---|---|---|

| Cyclohexane-1,3-dione | Oncology (NSCLC) | c-Met Tyrosine Kinase acs.orgnih.gov | QSAR modeling and synthesis of derivatives to enhance binding affinity. acs.org |

| Cyclohexane-1,3-dione | Oncology | EGFR, VEGFR-2, PDGFR, Pim-1 nih.govresearchgate.net | Synthesis of fused heterocyclic systems to target various receptor tyrosine kinases. researchgate.net |

| Cyclohexane-1,3-dione | Neurodegeneration (ALS) | Mutant SOD1 Aggregation nih.gov | Modification of the core structure to improve potency and pharmacokinetic properties. nih.gov |

Exploration in Chemical Research beyond Traditional Synthetic Targets

The utility of this compound and related compounds extends beyond their role as mere synthetic intermediates. The inherent biological activity of the scaffold has spurred extensive research into its potential as a lead structure for developing novel therapeutic agents across various disease areas.

The cyclohexane-1,3-dione core is a component of numerous heterocyclic compounds that have demonstrated significant anti-proliferative activity against a wide range of cancer cell lines. researchgate.netnih.gov Derivatives have been evaluated against cancers such as lung (A549, H460), colorectal (HT-29), gastric (MKN-45), and breast (MDA-MB-231) cancer. nih.govresearchgate.net The research focus is on synthesizing libraries of these compounds and screening them to identify molecules with potent and selective cytotoxicity.

In addition to anticancer research, derivatives of cyclohexane-1,3-dione have been investigated for their antimicrobial properties. researchgate.net Studies have explored the synthesis of various derivatives and evaluated their efficacy against different bacterial and fungal strains, highlighting the scaffold's potential as a template for developing new anti-infective agents. researchgate.net The versatility of the cyclohexane-1,3-dione structure continues to make it a valuable tool in drug discovery, enabling exploration into a wide spectrum of biological activities.

| Area of Chemical Research | Specific Application | Findings and Observations |

|---|---|---|

| Anticancer Drug Discovery | Development of anti-proliferative agents. | Derivatives show potent activity against various cancer cell lines, including lung, colorectal, and breast cancer. nih.govresearchgate.net Many act as kinase inhibitors. nih.gov |

| Neurodegenerative Disease Research | Inhibition of pathological protein aggregation. | Scaffold used to develop inhibitors of mutant SOD1 aggregation for potential ALS treatment. nih.gov |

| Antimicrobial Research | Discovery of new antibacterial and antifungal agents. | Synthesized derivatives have been tested and shown to possess antimicrobial activity. researchgate.net |

| Herbicidal Chemistry | Inhibition of plant-specific enzymes. | The scaffold is a known inhibitor of the plant enzyme HPPD, a validated herbicide target. mdpi.commdpi.com |

Future Research Directions and Emerging Paradigms in 5 4 Nitrophenyl Cyclohexane 1,3 Dione Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of 5-aryl-cyclohexane-1,3-diones has traditionally relied on methods like the Michael addition followed by an intramolecular Claisen condensation. studycorgi.comorganic-chemistry.org A common approach involves the base-catalyzed conjugate addition of a nucleophilic donor, such as diethyl malonate, to an α,β-unsaturated ketone (a chalcone (B49325) derivative), which, after cyclization, hydrolysis, and decarboxylation, yields the target dione (B5365651). studycorgi.com However, future research must pivot towards methodologies that prioritize selectivity and sustainability.

Enhanced Selectivity: Future synthetic strategies should focus on achieving high levels of regio- and stereoselectivity. The development of asymmetric Michael addition reactions, employing chiral catalysts (organocatalysts or transition-metal complexes), could provide enantiomerically enriched 5-(4-nitrophenyl)cyclohexane-1,3-dione. This is particularly crucial for applications in medicinal chemistry, where stereochemistry often dictates biological activity.

Sustainable Synthesis: Sustainability can be integrated by designing atom-economical, one-pot procedures that minimize waste and energy consumption. google.com The use of green solvents (e.g., water, ethanol (B145695), or ionic liquids), recyclable catalysts, and milder reaction conditions are paramount. For instance, replacing stoichiometric bases like sodium hydride with catalytic amounts of a solid-supported base could significantly improve the environmental footprint of the synthesis. organic-chemistry.org A regio-selective and consecutive Michael-Claisen process represents a promising avenue for an efficient, one-pot synthesis of cyclohexane-1,3-dione derivatives. organic-chemistry.orggoogle.com

| Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| One-Pot Michael-Claisen Reaction | Combines multiple steps (addition, cyclization, decarboxylation) into a single operation. | Reduced solvent waste, lower energy consumption, improved efficiency. | organic-chemistry.orggoogle.com |

| Organocatalysis | Use of small, metal-free organic molecules as catalysts for the key Michael addition step. | Lower toxicity, reduced metal contamination, potential for high enantioselectivity. | |

| Solid-Supported Catalysts | Immobilizing the catalyst on a solid support (e.g., polymer, silica). | Easy separation and recycling of the catalyst, suitable for continuous flow processes. | |

| Aqueous Synthesis | Performing the reaction in water as the primary solvent. | Eliminates volatile organic compounds (VOCs), enhances safety, and lowers costs. |

Advanced Mechanistic Investigations of Reaction Pathways

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing protocols and discovering new reactivity. The core of its chemistry is influenced by the keto-enol tautomerism inherent to the 1,3-dione system. acs.orgwikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating such equilibria. acs.orgorientjchem.org

Future mechanistic studies should employ a combination of experimental kinetics and advanced computational modeling. DFT calculations can be used to:

Elucidate Tautomeric Equilibria: Determine the relative stabilities of the keto and enol forms of this compound, considering the electronic influence of the nitrophenyl group and solvent effects. acs.orgresearchgate.net

Map Reaction Pathways: Calculate the transition state geometries and activation energy barriers for key synthetic steps, such as the Michael addition and Claisen cyclization. acs.org This would provide critical insights into the factors controlling reaction rates and selectivity.

Probe Substituent Effects: Systematically model how the electron-withdrawing nitro group influences the acidity of the ring protons and the nucleophilicity of the enolate, thereby affecting its reactivity in subsequent transformations. researchgate.net

Experimental validation through techniques like in-situ spectroscopic monitoring (e.g., NMR, IR) and kinetic isotope effect studies would complement these theoretical models, providing a comprehensive picture of the reaction dynamics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The paradigm of chemical research is being transformed by artificial intelligence (AI) and machine learning (ML), which can accelerate the discovery of molecules with desired properties. chemrxiv.orgmdpi.comnih.gov For cyclohexane-1,3-dione derivatives, quantitative structure-activity relationship (QSAR) models have already proven effective in predicting their herbicidal activity as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.govfrontiersin.org

Library Generation: In silico generation of a large, virtual library of derivatives by modifying the core scaffold (e.g., altering substituents on the phenyl ring, acylating the dione).

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, topological) for each virtual compound.

Model Training: Using existing experimental data for related cyclohexane-1,3-diones to train ML models (e.g., neural networks, support vector machines) that can correlate the descriptors with specific properties like enzyme inhibitory activity, solubility, or toxicity. nih.govfrontiersin.org

Property Prediction: Applying the trained model to the virtual library to predict the properties of novel, unsynthesized compounds, thereby identifying the most promising candidates for synthesis and experimental testing. mdpi.com

Such models can guide synthetic efforts, prioritizing molecules with a higher probability of success and reducing the time and resources spent on trial-and-error approaches. nih.gov

| Step | Description | Tools and Techniques | References |

|---|---|---|---|

| 1. Virtual Library Design | Computational generation of a diverse set of derivatives based on the this compound scaffold. | Combinatorial chemistry software, molecular editors. | |

| 2. 3D-QSAR Modeling | Building models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). | SYBYL, Catalyst software suites. | frontiersin.org |

| 3. Machine Learning Algorithms | Training predictive models using algorithms like random forests, gradient boosting, or deep neural networks. | Python libraries (Scikit-learn, TensorFlow), specialized chemistry AI platforms. | mdpi.comnih.gov |

| 4. In Silico Screening | Using the trained models to rapidly screen the virtual library and prioritize candidates for synthesis. | Molecular docking simulations, ADME-Tox prediction models. | researchgate.net |

Exploration of New Chemical Transformations and Derivatization Pathways

The this compound molecule possesses two primary sites for chemical modification: the reactive dione ring and the nitro-functionalized phenyl group. This dual reactivity makes it a versatile intermediate for accessing a wide array of complex molecules. google.comguidechem.com

Reactions at the Dione Moiety: The cyclohexane-1,3-dione core is a well-established precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. researchgate.netresearchgate.netresearchgate.net Future research could explore its use in multicomponent reactions to construct complex scaffolds in a single step. For example, condensation reactions with amines, aldehydes, and other building blocks can lead to the formation of quinolines, acridines, and pyrans. chemicalbook.comsigmaaldrich.com

Transformations of the Nitro Group: The 4-nitro group is a key functional handle that unlocks a second dimension of derivatization. Its reduction to an aniline (B41778) (4-aminophenyl) group is a straightforward transformation that provides a nucleophilic site for a host of subsequent reactions, including:

Amide and sulfonamide synthesis.

Diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl).

Reductive amination to form secondary or tertiary amines.

The synergistic exploration of both reactive sites will enable the creation of novel chemical libraries with significant structural diversity, suitable for screening for biological activity.

Design of Next-Generation Chemical Probes and Intermediates

The structural motif of cyclohexane-1,3-dione is found in numerous natural products and biologically active compounds, including a class of herbicides that function by inhibiting the HPPD enzyme. mdpi.comresearchgate.net This inherent biological activity makes this compound an excellent starting point for designing next-generation chemical probes and specialized synthetic intermediates.

Chemical Probes for Enzyme Inhibition: Building on its potential as an HPPD inhibitor, the scaffold can be elaborated to create sophisticated chemical probes to study enzyme function and localization. mdpi.com Future directions include:

Fluorescent Probes: Attaching a fluorophore to the phenyl ring (e.g., via the amino group after nitro reduction) to allow for visualization of enzyme binding in cellular systems using fluorescence microscopy.

Photoaffinity Labels: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) that, upon UV irradiation, forms a covalent bond with the target enzyme, enabling identification of binding sites and interacting proteins.

Biotinylated Probes: Appending a biotin (B1667282) tag for use in affinity purification experiments (e.g., pull-down assays) to isolate the target enzyme and its binding partners from complex biological lysates.

Advanced Synthetic Intermediates: As a functionalized building block, this compound serves as a valuable intermediate for the total synthesis of complex natural products and pharmaceuticals. google.comresearchgate.net Its rigid cyclohexane (B81311) core can be used to control stereochemistry in subsequent synthetic steps, while the dual functionality allows for the convergent assembly of complex molecular architectures.

常见问题

Q. What are the optimal synthetic routes for 5-(4-Nitrophenyl)cyclohexane-1,3-dione, considering yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between nitro-substituted aromatic amines and cyclohexane-1,3-dione derivatives. Key variables include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acidic or basic conditions). Optimization requires iterative testing of reaction durations (6–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements may involve recrystallization from ethanol or acetone. Reference synthetic protocols for structurally similar diones highlight the importance of controlling electrophilic substitution and ketone stability .